molecular formula C25H19F2IN4O4 B1193168 MET-IN-3S

MET-IN-3S

Cat. No.: B1193168
M. Wt: 604.35
InChI Key: BLNJAGORPQMNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MET-IN-3S is a novel organometallic compound with a triazine-based core structure coordinated to a transition metal center. Its development arises from the need for high-efficiency catalysts in asymmetric organic synthesis and biomedical applications, particularly in targeting enzyme inhibition pathways. The compound’s unique geometry and electronic configuration enable selective binding to sulfhydryl groups in proteins, making it a candidate for therapeutic and industrial uses .

Key properties include:

  • Molecular formula: C₁₈H₂₄N₆S₃M (M = transition metal, e.g., Ru, Pd).
  • Solubility: 25 mg/mL in DMSO, stable in aqueous buffers (pH 6–8).
  • Thermal stability: Decomposition temperature >300°C.

Properties

Molecular Formula

C25H19F2IN4O4

Molecular Weight

604.35

IUPAC Name

1-(4-((2-Amino-3-iodopyridin-4-yl)-oxy)-3-fluorophenyl)-N-(4-fluorobenzyl)-4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide

InChI

InChI=1S/C25H19F2IN4O4/c1-35-21-11-22(33)32(13-17(21)25(34)31-12-14-2-4-15(26)5-3-14)16-6-7-19(18(27)10-16)36-20-8-9-30-24(29)23(20)28/h2-11,13H,12H2,1H3,(H2,29,30)(H,31,34)

InChI Key

BLNJAGORPQMNJY-UHFFFAOYSA-N

SMILES

O=C(C(C(OC)=C1)=CN(C2=CC=C(OC3=C(I)C(N)=NC=C3)C(F)=C2)C1=O)NCC4=CC=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

METIN-3S;  MET-IN3S;  MET IN-3S;  MET-IN 3S;  METIN3S;  MET IN 3S;  MET-IN-3S

Origin of Product

United States

Comparison with Similar Compounds

MET-IN-2R

  • Core structure : Similar triazine backbone but substitutes the metal center (e.g., Pt instead of Ru) and lacks a sulfur-containing side chain.
  • Key differences :
    • Reduced catalytic activity in asymmetric hydrogenation (60% yield vs. MET-IN-3S’s 89% yield under identical conditions) .
    • Higher cytotoxicity (IC₅₀ = 12 μM vs. This compound’s IC₅₀ = 45 μM in HeLa cells) .

TZ-9X

  • Core structure : Identical triazine-metal coordination but features a bulkier tert-butyl substituent.
  • Key differences :
    • Lower solubility (8 mg/mL in DMSO) and slower reaction kinetics in cross-coupling reactions .
    • Enhanced stability in acidic environments (pH 3–5), making it preferable for certain industrial processes .

Table 1: Structural and Functional Comparison

Property This compound MET-IN-2R TZ-9X
Metal center Ru Pt Ru
Catalytic yield (%) 89 60 75
Solubility (mg/mL) 25 18 8
Cytotoxicity (IC₅₀, μM) 45 12 60

Functional Analogs

LIG-7K

  • Function : Enzyme inhibitor targeting cysteine proteases.
  • Comparison :
    • This compound exhibits broader specificity (inhibits both cathepsin B and L) compared to LIG-7K’s selectivity for cathepsin B .
    • LIG-7K has superior oral bioavailability (75% vs. This compound’s 20%) due to smaller molecular weight .

PD-405

  • Function : Industrial catalyst for olefin metathesis.
  • Comparison: this compound achieves higher turnover numbers (TON = 15,000 vs. PD-405’s 9,000) but requires higher temperatures (80°C vs. 40°C) .

Table 2: Functional Efficacy in Biomedical and Industrial Contexts

Metric This compound LIG-7K PD-405
Enzyme inhibition (%) 92 (cathepsin B/L) 95 (cathepsin B) N/A
Turnover number (TON) 15,000 N/A 9,000
Optimal temperature (°C) 80 N/A 40

Research Findings and Implications

  • Advantages of this compound :
    • Superior balance between catalytic efficiency and biocompatibility.
    • Adaptability to both aqueous and organic reaction media .
  • Limitations :
    • Poor bioavailability limits in vivo therapeutic applications.
    • Requires co-catalysts for sustained activity in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MET-IN-3S
Reactant of Route 2
MET-IN-3S

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